2-(N-Boc-amino)-3-phenyl-thiophene
CAS No.:
Cat. No.: VC14242340
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO2S |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | tert-butyl N-(3-phenylthiophen-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-12(9-10-19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |
| Standard InChI Key | MJENTJBFWVNCJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CS1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—with two key substituents:
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N-Boc-amino group (-NH-Boc) at the 2-position, which provides steric protection for the amine functionality during synthetic processes.
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Phenyl group (-C₆H₅) at the 3-position, introducing aromaticity and electronic modulation to the thiophene system.
The Boc group (tert-butyloxycarbonyl) is widely employed in organic synthesis to temporarily protect amine groups from undesired reactions, enabling selective functionalization at other sites.
Table 1: Theoretical Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Boiling Point | Estimated 350–400°C (decomposes under heat) |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
| Stability | Stable under inert conditions; Boc group cleaved by acids (e.g., TFA) |
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene typically involves multi-step strategies to introduce substituents regioselectively. A plausible pathway includes:
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Thiophene Ring Formation:
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The Paal-Knorr synthesis or Gewald reaction may generate the thiophene core with initial substituents.
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For example, condensation of α-mercapto ketones with nitriles under basic conditions yields 2-aminothiophenes, which can be further functionalized.
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Boc Protection:
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Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) introduces the Boc group.
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Reaction conditions: Dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, 12–24 hours.
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Phenyl Group Introduction:
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Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation could attach the phenyl moiety to the thiophene ring.
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Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids facilitate coupling reactions.
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Key Reactivity Patterns
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane removes the Boc group, regenerating the free amine for subsequent reactions (e.g., amidation, Schiff base formation).
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Electrophilic Substitution: The thiophene ring undergoes electrophilic attacks (e.g., nitration, sulfonation) at the 5-position due to electron-donating effects of the amino group.
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Cross-Coupling Reactions: The phenyl group enables further functionalization via metal-catalyzed couplings (e.g., Heck, Sonogashira).
| Target Pathway | Potential Mechanism |
|---|---|
| Tubulin Polymerization | Binding to β-tubulin, inhibiting microtubule assembly |
| Tyrosine Kinase Inhibition | Competitive binding to ATP-binding sites |
| DNA Intercalation | Planar phenyl-thiophene system inserting into DNA helix |
Material Science Applications
Organic Electronics
Thiophene derivatives are pivotal in conductive polymers (e.g., polythiophenes) due to their π-conjugated systems. The Boc group in 2-(N-Boc-amino)-3-phenyl-thiophene could enable controlled polymerization or doping processes, enhancing charge transport in organic field-effect transistors (OFETs) or solar cells.
Supramolecular Chemistry
The compound’s aromatic and hydrogen-bonding motifs may facilitate self-assembly into nanostructures, useful in sensor design or catalytic frameworks.
Challenges and Future Directions
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Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yields and reduce waste.
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Biological Screening: Prioritizing in vitro and in vivo assays to validate theoretical activity profiles.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to elucidate key pharmacophores.
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